molecular formula C9H9NO2 B2741847 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one CAS No. 301155-96-4

3-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2741847
CAS RN: 301155-96-4
M. Wt: 163.176
InChI Key: PQWZRNGGWFFQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of optically enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)-ones has been achieved by a heterogeneous catalytic cascade reaction over a supported platinum catalyst .

Scientific Research Applications

properties

IUPAC Name

3-hydroxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-4,8,11H,5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWZRNGGWFFQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Q & A

Q1: What makes 3-hydroxy-3,4-dihydroquinolin-2(1H)-one interesting for medicinal chemistry?

A: 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise as TRPV1 antagonists. [] TRPV1 is a receptor involved in pain signaling, making its antagonists attractive targets for developing new analgesic drugs. []

Q2: How can 3-hydroxy-3,4-dihydroquinolin-2(1H)-one be synthesized enantioselectively?

A: Research has demonstrated an innovative heterogeneous catalytic asymmetric cascade reaction for synthesizing optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] This approach utilizes 2-nitrophenylpyruvates as starting materials and employs a cinchona alkaloid-modified platinum catalyst. [, , ] The reaction proceeds through enantioselective hydrogenation of the activated keto group, followed by nitro group reduction and spontaneous cyclization. [, , ]

Q3: How does the structure of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives relate to their activity as TRPV1 antagonists?

A: Computational modeling studies employing molecular docking, interaction fingerprints, and quantitative structure-activity relationship (QSAR) analyses have revealed key structural features influencing the antagonistic activity of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives against TRPV1. [] These features include specific interactions with crucial residues within the TRPV1 binding site, like Y511, S512, T550, R557, and E570, and the occupancy of the vanilloid pocket by specific substituents on the 3-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold. []

Q4: What are the advantages of using a heterogeneous catalyst in the synthesis of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one?

A: The heterogeneous nature of the platinum catalyst modified with cinchona alkaloids offers several advantages for synthesizing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] These include easy catalyst separation and potential for recycling, contributing to a more sustainable process. [, , ] Additionally, the reaction proceeds through a cascade mechanism on the catalyst surface, streamlining the synthesis and minimizing purification steps. []

Q5: Are there any challenges associated with the described synthetic approach?

A: While effective, the heterogeneous catalytic cascade reaction for producing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones presents some challenges. [, ] Substituents on the aromatic ring significantly influence both the yield and enantioselectivity of the reaction. [, ] Additionally, achieving high selectivities and enantioselectivities in continuous-flow systems has proven difficult due to the intricate interplay between the enantioselective hydrogenation and nitro group reduction steps. []

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